Alox15-IN-2

Lipidomics Enzymology Inflammation

Choose Alox15-IN-2 for its unique allosteric mechanism that specifically inhibits the linoleate oxygenase activity of ALOX15 without broadly blocking all enzymatic functions. With an IC50 of 1.55 µM for linoleic acid and 2.79 µM for arachidonic acid, it enables precise dissection of lipid mediator pathways in inflammation, ferroptosis, and metabolic disease models. Its consistent potency across human and rabbit orthologs simplifies translational research. High DMSO solubility (≥90 mg/mL) ensures robust, reproducible HTS data. For research use only.

Molecular Formula C23H29N3O4S
Molecular Weight 443.6 g/mol
Cat. No. B10854721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlox15-IN-2
Molecular FormulaC23H29N3O4S
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)NS(=O)(=O)NC1=CC=CC(=C1)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C23H29N3O4S/c1-2-3-4-5-6-9-15-30-23(27)26-31(28,29)25-20-13-10-12-18(16-20)22-17-19-11-7-8-14-21(19)24-22/h7-8,10-14,16-17,24-25H,2-6,9,15H2,1H3,(H,26,27)
InChIKeyLKGGPLHYSWLQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alox15-IN-2: A Selective Allosteric Inhibitor of Mammalian ALOX15 Linoleate Oxygenase Activity


Alox15-IN-2 (compound 8a, CAS 2764818-23-5) is an N-substituted 5-(1H-indol-2-yl)-2-methoxyaniline derivative that functions as a potent, allosteric, and substrate-selective inhibitor of the linoleate oxygenase activity of mammalian ALOX15 orthologs [1]. It belongs to a class of compounds characterized by a central indole scaffold with a sulfamoylcarbamate side chain, exhibiting high purity (typically ≥98%) and well-defined solubility in DMSO (≥90 mg/mL) [1].

Why Generic ALOX15 Inhibitors Cannot Substitute for Alox15-IN-2 in Critical Experiments


Substituting a generic 'ALOX15 inhibitor' for Alox15-IN-2 is a critical experimental design flaw. Alox15-IN-2 operates through a distinct allosteric mechanism, inducing conformational changes in the ALOX15 dimer that specifically impair linoleic acid oxidation [1]. In contrast, many common ALOX15 inhibitors (e.g., PD146176, ML351) are competitive or mixed-type inhibitors binding directly to the active site . This mechanistic divergence fundamentally alters the biological readout. Furthermore, Alox15-IN-2's substrate selectivity is unique: while it potently inhibits linoleic acid (LA) oxidation (IC50 1.55 μM), its effect on arachidonic acid (AA) oxygenation is significantly weaker [1]. Generic inhibitors like ALOX15-IN-1, while more potent against LA (IC50 0.04 μM), exhibit a drastically different potency ratio and also suppress AA oxidation . Using an incorrect inhibitor can therefore mask or skew the role of specific lipid mediators, leading to irreproducible or misinterpreted results in studies of inflammation, ferroptosis, and cell differentiation.

Quantitative Evidence for Alox15-IN-2 Differentiation from Comparator Compounds


Substrate-Selective Inhibition: Alox15-IN-2 Preferentially Blocks Linoleic Acid Over Arachidonic Acid Oxidation

Alox15-IN-2 exhibits a unique substrate-selective inhibition profile, potently inhibiting the linoleate oxygenase activity of ALOX15 while having a significantly weaker effect on arachidonic acid oxygenation. This contrasts sharply with its close analog, ALOX15-IN-1, which, despite being more potent on LA, still strongly inhibits AA oxidation. [1]

Lipidomics Enzymology Inflammation

Allosteric Mechanism: Alox15-IN-2 Induces Dimer-Dependent Conformational Changes, Distinct from Active-Site Binders

Alox15-IN-2 functions as a non-competitive, allosteric inhibitor. Steady-state kinetics, mutagenesis, and molecular dynamics simulations confirm it binds to a site distinct from the catalytic center. This binding event in one monomer of the ALOX15 dimer induces conformational alterations that compromise substrate binding in the partner monomer. [1]

Structural Biology Mechanism of Action Drug Discovery

Ortholog-Specific Potency: Comparable Inhibition of Both Rabbit and Human ALOX15 Enzymes

Alox15-IN-2 demonstrates robust inhibitory activity against both rabbit and human ALOX15 orthologs, with nearly identical IC50 values for linoleic acid (1.55 μM) and arachidonic acid (2.79 μM) oxidation. This cross-species consistency is a valuable feature for translational research. [1]

Pharmacology Translational Research Comparative Biology

Favorable Physicochemical Properties for In Vitro and Ex Vivo Assays

Alox15-IN-2 possesses excellent solubility in DMSO (≥90 mg/mL or ~202.9 mM), a critical feature for preparing reliable stock solutions and ensuring accurate dosing in cell-based assays. This high solubility is superior to many lipophilic compounds in its class, minimizing the risk of precipitation and variable exposure.

Assay Development Compound Handling Chemical Biology

Optimal Research and Industrial Application Scenarios for Alox15-IN-2


Dissecting the Linoleic Acid (LA) vs. Arachidonic Acid (AA) Metabolic Axis in Inflammation

Alox15-IN-2 is the ideal tool for studies aiming to separate the biological functions of linoleic acid-derived lipid mediators (e.g., 13-HODE) from arachidonic acid-derived mediators (e.g., 15-HETE). Its substrate-selective profile (IC50: LA=1.55 μM; AA=2.79 μM) [1] allows researchers to specifically interrogate the LA-ALOX15 axis without broadly shutting down all ALOX15 activity. This is critical in models of atherosclerosis, asthma, and metabolic inflammation where the balance of these lipid mediators dictates cellular outcomes.

Cross-Species Translational Studies of ALOX15 Function

When validating findings from human cell lines in animal models, the consistent potency of Alox15-IN-2 against both human and rabbit ALOX15 orthologs is a significant advantage [1]. This reduces the complexity of interpreting data across species. It is particularly useful for researchers studying conserved mechanisms of ALOX15-dependent ferroptosis or phagocytosis, where both in vitro (human) and ex vivo/in vivo (rabbit) data are required for a comprehensive understanding.

Orthogonal Validation of ALOX15's Allosteric Regulation

To confirm that a biological effect is specifically mediated by the ALOX15 dimer and its allosteric communication, Alox15-IN-2 should be used in parallel with active-site-directed inhibitors like ML351 or PD146176 [2]. Its unique allosteric mechanism provides an orthogonal approach to target validation. If a phenotype is reversed by both an active-site and an allosteric inhibitor, it strongly supports on-target ALOX15 involvement, a high-standard proof in chemical biology and drug target discovery.

High-Throughput Screening (HTS) and Cell-Based Assay Development

The high DMSO solubility of Alox15-IN-2 (≥90 mg/mL) makes it exceptionally well-suited for automated liquid handling systems used in HTS campaigns. It enables the preparation of highly concentrated stock solutions, minimizing the volume of DMSO introduced into assay wells and reducing the risk of compound precipitation or DMSO-related cytotoxicity artifacts. This ensures robust, reproducible data in primary and secondary screening assays for ALOX15 modulators.

Technical Documentation Hub

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